molecular formula C11H9BrN2 B1281947 5-bromo-N-phenylpyridin-2-amine CAS No. 54904-03-9

5-bromo-N-phenylpyridin-2-amine

Cat. No. B1281947
CAS RN: 54904-03-9
M. Wt: 249.11 g/mol
InChI Key: FRTSINXUXVKBNF-UHFFFAOYSA-N
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Description

The compound 5-bromo-N-phenylpyridin-2-amine is a derivative of pyridine, which is a basic heterocyclic organic compound with the formula C5H5N. The presence of the bromine atom and the phenyl group attached to the pyridine ring can significantly alter the chemical and physical properties of the molecule, as well as its reactivity and potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of substituted 5-bromo-N-phenylpyridin-2-amine derivatives has been explored in the literature. Specifically, a series of (E)-N-benzylidene-5-bromopyridin-2-amine compounds were synthesized from 5-bromo-2-aminopyridine with different substituted benzaldehydes. The structures of these adducts were confirmed using various spectroscopic methods, including UV, IR, and NMR spectral data .

Molecular Structure Analysis

The molecular structure of 5-bromo-N-phenylpyridin-2-amine derivatives has been characterized in several studies. For instance, the crystal structure of 2-amino-5-bromopyridinium 2-carboxybenzoate revealed that the 2-amino-5-bromopyridinium cations are approximately planar, with slight deviations and dihedral angles indicating interactions with the phenyl rings of the carboxybenzoate anions . This planarity is a common feature in pyridine derivatives and can influence the molecule's stacking and binding properties.

Chemical Reactions Analysis

The reactivity of 5-bromo-N-phenylpyridin-2-amine derivatives is influenced by the presence of the bromine atom, which is a good leaving group, and the amino group, which can participate in hydrogen bonding and nucleophilic substitution reactions. The literature reports the formation of molecular cocrystals and salts through hydrogen bonding and other non-covalent interactions, such as π-π stacking and halogen bonding .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-bromo-N-phenylpyridin-2-amine derivatives are determined by their molecular structure. The planarity of the molecule, as well as the presence of hydrogen bonding, π-π interactions, and halogen bonds, can affect the compound's melting point, solubility, and stability. The spectroscopic data, including UV absorption maxima and IR frequencies, have been correlated with substituent effects, providing insights into the electronic properties of these molecules .

Scientific Research Applications

Catalytic Amination and Chemical Selectivity

The compound 5-bromo-N-phenylpyridin-2-amine is an integral part of several chemical reactions, particularly in the catalytic amination of polyhalopyridines. Ji, Li, and Bunnelle (2003) demonstrated the selective amination of polyhalopyridines, like 5-bromo-2-chloropyridine, catalyzed by a palladium-Xantphos complex, yielding products with high selectivity and isolated yields. Similarly, amination of aryl halides using copper catalysis was studied by Lang, Zewge, Houpis, and VolanteRalph (2001), where bromopyridine was converted into aminopyridine with excellent yield under mild conditions, suggesting the compound's utility in amination reactions under copper catalysis Jianguo Ji et al., 2003; F. Lang et al., 2001.

Chemical Synthesis and Transformation

Li, Lu, Shen, and Shi (2012) synthesized 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine, an intermediate in drug discovery, by reacting 5-bromopyridin-2-amine with 3,4-dimethoxybenzaldehyde. This synthesis highlighted the compound's potential in forming molecular structures via hydrogen bonding. Agosti, Bertolini, Bruno, Lautz, Glarner, and Deichtmann (2017) further explored the transformation of 5-Bromo-2-nitropyridine from the corresponding amine, emphasizing the importance of robust reaction conditions for large-scale production Jie Li et al., 2012; A. Agosti et al., 2017.

Functionalization and Biochemical Applications

Studies also show the compound's role in the functionalization of various structures and potential biochemical applications. Stroup, Szklennik, Forster, and Serrano-Wu (2007) described the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine, involving catalytic amination conditions to afford exclusive bromide substitution products. Ahmad et al. (2017) presented the synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reaction, emphasizing the compound's role in producing pyridine derivatives with potential as chiral dopants for liquid crystals and other biological activities Bryan W. Stroup et al., 2007; Gulraiz Ahmad et al., 2017.

properties

IUPAC Name

5-bromo-N-phenylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2/c12-9-6-7-11(13-8-9)14-10-4-2-1-3-5-10/h1-8H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRTSINXUXVKBNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50536460
Record name 5-Bromo-N-phenylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50536460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-phenylpyridin-2-amine

CAS RN

54904-03-9
Record name 5-Bromo-N-phenylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50536460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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